Flavodilol maleate

Description

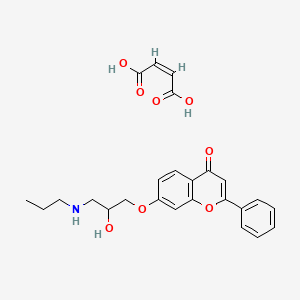

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

79619-32-2 |

|---|---|

Molecular Formula |

C25H27NO8 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H23NO4.C4H4O4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

AEAIVULHCUHDDP-BTJKTKAUSA-N |

Isomeric SMILES |

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Chemistry and Analogue Design of Flavodilol Maleate

Methodologies for the Synthesis of Flavodilol (B1217253) Core Structures

The synthesis of the flavodilol core, a 2-phenyl-3-methyl-7-hydroxyflavone backbone, is typically achieved through multi-step reaction sequences that are common in flavonoid chemistry. A prevalent method involves the Baker-Venkataraman rearrangement, a classic route to forming the chromone (B188151) nucleus of the flavone (B191248).

The general synthetic approach commences with a suitably substituted o-hydroxyacetophenone. For the flavodilol core, this would be a 2,4-dihydroxyacetophenone derivative. This starting material undergoes acylation with a benzoyl chloride derivative, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of this diketone yields the flavone ring system.

A key step in the synthesis of flavodilol is the introduction of the oxypropanolamine side chain at the 7-position. This is typically achieved by reacting the 7-hydroxyflavone (B191518) intermediate with an epoxide, such as epichlorohydrin, in the presence of a base. This reaction forms a glycidyl (B131873) ether intermediate. The subsequent opening of the epoxide ring with an appropriate amine, in the case of flavodilol, isopropylamine, yields the final propanolamine (B44665) side chain.

The synthesis of a series of simple flavonoxypropanolamines has been instrumental in exploring the structural requirements for their biological effects. These syntheses generally follow the aforementioned pathway, with variations in the starting materials and reagents to produce a range of analogues. nih.gov

Table 1: Key Reactions in the Synthesis of the Flavodilol Core Structure

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acylation | Substituted o-hydroxyacetophenone, Benzoyl chloride derivative, Base (e.g., Pyridine) | o-Acyloxyacetophenone |

| 2 | Baker-Venkataraman Rearrangement | Base (e.g., KOH, NaOH) | 1,3-Diketone |

| 3 | Cyclization | Acid (e.g., H2SO4, HCl) | 7-Hydroxyflavone derivative |

| 4 | Etherification | 7-Hydroxyflavone, Epichlorohydrin, Base (e.g., K2CO3) | 7-Glycidyloxyflavone |

| 5 | Epoxide Ring Opening | 7-Glycidyloxyflavone, Isopropylamine | Flavodilol core structure |

Strategies for the Derivatization of Flavodilol Analogues

The derivatization of the flavodilol structure has been a key strategy to investigate the structure-activity relationships (SAR) and to optimize its pharmacological profile. Modifications have been explored at various positions of the flavone nucleus and the oxypropanolamine side chain.

The primary objectives of these derivatizations include altering the compound's lipophilicity, steric bulk, and electronic properties to enhance its potency and selectivity. Key positions for modification include:

The Phenyl Ring (B-ring): Introduction of substituents on the 2-phenyl ring can influence the molecule's interaction with biological targets.

The Chromone Nucleus (A and C rings): Modifications to the flavone core, such as altering the substitution pattern on the A-ring, have been investigated. For example, an 8-substituted analogue was found to exhibit different pharmacological properties. nih.gov

The Oxypropanolamine Side Chain: The nature of the amine substituent and the length of the alkyl chain are critical for activity. Steric bulk and the degree of N-substitution play significant roles. nih.gov The hydroxyl group on the side chain is also a crucial feature. nih.gov

Structure-activity relationship studies have indicated that the antihypertensive activity of these compounds correlates well with the depletion of myocardial norepinephrine (B1679862). nih.gov This suggests that the derivatization strategies should aim to modulate this specific biological effect.

Table 2: Impact of Derivatization on the Pharmacological Profile of Flavodilol Analogues nih.gov

| Position of Derivatization | Type of Modification | Effect on Activity |

| Oxypropanolamine side chain position | Varied attachment point on the flavone nucleus | Significant role in pharmacological effects |

| Side chain hydroxyl group | Presence or absence | Crucial for activity |

| N-substituents | Variation in steric bulk and length | Influences pharmacological effects |

| Degree of N-substitution | Primary, secondary, tertiary amines | Affects activity |

| 2-position of chromone nucleus | Presence of phenyl group | Important for pharmacological effects |

| B-ring of the flavone | Introduction of substituents | Modulates activity |

Stereochemical Considerations in Flavodilol Synthesis

The structure of flavodilol contains a single chiral center in the oxypropanolamine side chain, specifically at the carbon atom bearing the hydroxyl group. The presence of this stereocenter means that flavodilol can exist as a pair of enantiomers. The stereochemistry of this center is a critical factor, as it is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and safety profiles.

The synthesis of flavodilol as a racemic mixture is the most straightforward approach, resulting from the non-stereoselective opening of the epoxide ring by the amine. However, to obtain enantiomerically pure forms of flavodilol, stereoselective synthetic methods are required. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a chiral starting material that already possesses the desired stereochemistry. For flavodilol, this could involve starting with a chiral epoxide, such as (R)- or (S)-epichlorohydrin, which would lead to the formation of the corresponding enantiomerically pure product.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For instance, a chiral catalyst could be used in the epoxidation step to produce an enantiomerically enriched epoxide intermediate.

Resolution of Racemates: This method involves separating the enantiomers from a racemic mixture. This can be achieved through various techniques, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Structure Activity Relationship Sar and Computational Studies of Flavodilol Maleate

Structural Determinants of Pharmacological Efficacy in Flavodilol (B1217253) Analogues

The oxypropanolamine side chain is a critical pharmacophore. Its configuration, particularly the stereochemistry at the chiral center bearing the hydroxyl group, is a key determinant of activity. The presence of a hydroxyl group and a secondary amine is crucial for receptor interaction. Variations in the N-alkyl substituent can modulate potency and selectivity. For instance, modifying the propyl group to other alkyl groups can significantly alter the pharmacological profile.

Below is a table illustrating hypothetical structure-activity relationships based on modifications to the oxypropanolamine side chain of Flavodilol.

| Modification to Side Chain | Position of Modification | Potential Impact on Activity |

| Change in N-Alkyl Group (e.g., from propyl to isopropyl or tert-butyl) | Nitrogen atom | Alters steric bulk, potentially affecting receptor binding affinity and selectivity. |

| Inversion of Stereocenter | Carbon atom with hydroxyl group | Can lead to a significant decrease or complete loss of activity, highlighting the stereospecificity of the target receptor. |

| Removal of Hydroxyl Group | Side chain | Generally results in a dramatic loss of activity, indicating its key role in forming hydrogen bonds with the receptor. |

| Alteration of Chain Length | Linker between oxygen and nitrogen | Can affect the optimal positioning of the amine group for receptor interaction. |

The following table outlines the potential effects of modifying the flavone (B191248) chromone (B188151) nucleus.

| Modification to Nucleus | Position of Modification | Potential Impact on Activity |

| Substitution on Phenyl Ring (e.g., adding electron-withdrawing or -donating groups) | C2-Phenyl Ring | Modifies the electronic character and potential for pi-pi stacking or other non-covalent interactions with the receptor. |

| Alteration of the Ether Linkage Position | A-Ring of Flavone | Changes the spatial orientation of the crucial oxypropanolamine side chain relative to the scaffold, likely impacting receptor fit. |

| Bioisosteric Replacement of the Chromone Core | Core Scaffold | Could alter metabolic stability and pharmacokinetic properties while potentially retaining the desired pharmacological action. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Flavodilol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For Flavodilol and its derivatives, QSAR models can predict the pharmacological efficacy of novel analogues before they are synthesized, saving time and resources. mdpi.comnih.gov

The process involves generating molecular descriptors for a set of molecules with known activities. These descriptors quantify various physicochemical properties, such as electronic, thermodynamic, and topographic features. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that connects these descriptors to the observed activity. mdpi.comnih.gov A robust QSAR model is validated using internal and external test sets of compounds to ensure its predictive accuracy. mdpi.com Such models have been successfully applied to various flavonoid derivatives to predict their activity against different biological targets. mdpi.comnih.govresearchgate.net

The table below lists common molecular descriptors used in QSAR studies of flavonoid-like compounds.

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Quantifies the size, shape, and branching of the molecule. |

| Thermodynamic | Heat of formation, Gibbs free energy | Relates to the stability and energy of the molecule. |

| Hydrophobicity | LogP (Partition coefficient) | Measures the molecule's lipophilicity, affecting membrane permeability and binding. |

Molecular Modeling and Computational Chemistry Approaches in Flavodilol Research

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules at an atomic level. derpharmachemica.com These methods provide deep insights into how Flavodilol interacts with its biological targets, complementing experimental SAR data. Computer-Aided Drug Design (CADD) plays a crucial role in modern drug discovery by facilitating the design of novel molecules with improved properties. tarosdiscovery.comnih.gov

Key computational approaches used in the study of Flavodilol-like molecules include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., Flavodilol) when it interacts with a receptor protein. nih.govnih.gov It helps visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of structural features necessary for biological activity. For Flavodilol analogues, this could include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its environment over time. mdpi.com This provides a dynamic view of the ligand-receptor interaction, assessing the stability of the binding pose identified through docking. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors by considering the 3D fields (steric and electrostatic) surrounding the aligned molecules. researchgate.net This can provide a more detailed understanding of the SAR.

The unique chemistry of the flavin isoalloxazine moiety, which is related to the flavone nucleus, can present challenges for molecular simulations due to its large, delocalized electron system that requires careful computational treatment. nih.gov

Mechanistic Pharmacology of Flavodilol Maleate in Preclinical Models

Modulation of Monoaminergic Neurotransmission

Flavodilol (B1217253) maleate (B1232345) exerts a significant modulatory effect on monoaminergic neurotransmission, a key process in regulating physiological functions. nih.govmdpi.com Its actions involve the depletion of peripheral catecholamines and serotonin (B10506), influencing biogenic amine levels within the central nervous system, and impacting neurotransmitter storage and release. nih.gov

In preclinical models using both normotensive and spontaneously hypertensive rats (SHR), flavodilol maleate has been shown to cause extensive depletion of catecholamines and serotonin specifically in heart tissue. nih.gov Dose-response studies established a clear correlation between the depletion of cardiac norepinephrine (B1679862) (NE) by 75% or more and a significant reduction in blood pressure in SHR. nih.gov This suggests that the compound's antihypertensive effects are, at least in part, mediated by its ability to reduce sympathetic neurotransmitter stores in peripheral organs. nih.gov

Further studies revealed that acute administration of flavodilol also leads to a substantial decrease in the serotonin content of the spleen by 70-80%. In dogs, a cumulative oral dose resulted in a reduction of catecholamines by at least 50% in the aorta and heart muscle. nih.gov Chronic treatment over 18 days with an antihypertensive dose was found to decrease adrenal epinephrine (B1671497) (EPI) by 70%, although this effect was not observed after acute treatment. nih.gov

| Tissue | Biogenic Amine | Depletion Percentage | Animal Model | Treatment Duration |

|---|---|---|---|---|

| Heart | Norepinephrine (NE) | ≥75% | Spontaneously Hypertensive Rats (SHR) | Acute/Chronic |

| Heart | Catecholamines & Serotonin | Extensive | Normotensive & SHR | Acute/Chronic |

| Spleen | Serotonin | 70-80% | Rats | Acute |

| Aorta & Heart Muscle | Catecholamines | ≥50% | Dogs | Acute (Cumulative Dose) |

| Adrenal Gland | Epinephrine (EPI) | 70% | Rats | Chronic (18 days) |

In vitro experiments suggest that flavodilol's ability to deplete biogenic amines stems from its interference with neurotransmitter storage and release mechanisms. nih.gov The compound was observed to promote both spontaneous and potassium-evoked release of dopamine (B1211576) from isolated nerve endings in the striatum. nih.govfrontiersin.org This action indicates a disruption of the normal storage process within synaptic vesicles, leading to an increased efflux of the neurotransmitter.

In vitro studies have specifically highlighted flavodilol's capacity to enhance the release of dopamine from nerve endings in the striatum at a concentration of 0.3 µM. nih.gov The striatum is a key component of the brain's motor and reward systems, and the release of dopamine in this region is a critical aspect of its function. nih.govnih.gov Flavodilol's ability to promote both spontaneous and potassium-evoked dopamine release points to a direct interaction with the presynaptic terminals, likely affecting the machinery that governs dopamine storage and trafficking. nih.gov

| Mechanism | Brain Region | Effective Concentration | Effect |

|---|---|---|---|

| Promotion of Dopamine Release | Striatum | 0.3 µM | Enhances spontaneous and potassium-evoked release |

| Inhibition of Norepinephrine Uptake | Hypothalamus & Hippocampus | 1 µM | Blocks NE reuptake at nerve endings |

Adrenergic Receptor Binding and Functional Activity

β1-Adrenergic Receptor Selectivity and Partial Agonism

Despite its structural similarities to beta-adrenergic antagonists, preclinical investigations demonstrated that this compound possesses a low affinity for beta-receptors. nih.gov The primary mechanism underlying its antihypertensive effects is not attributed to direct beta-receptor blockade. nih.gov Consequently, detailed studies characterizing its selectivity for the β1-adrenergic receptor subtype or its potential for partial agonism (intrinsic sympathomimetic activity) are not central to its pharmacological profile. The compound's cardiovascular effects, such as a decrease in heart rate, are thought to be a consequence of its impact on sympathetic nerve stores of norepinephrine rather than direct receptor modulation. nih.gov

Comparative Affinity for Beta-Adrenergic Receptor Subtypes

In line with the findings of its general interaction with beta-receptors, this compound was found to have low affinity for the broader class of beta-adrenergic receptors. nih.gov Preclinical data did not establish a significant or preferential binding to any specific beta-adrenergic receptor subtype (e.g., β1 vs. β2). The compound's primary antihypertensive activity is linked to its ability to deplete catecholamines and serotonin, particularly in cardiac tissue. nih.gov This depletion of neurotransmitters from sympathetic stores is considered the main driver of its effect on heart rate and vascular tone. nih.gov

Below is a summary of the reported affinity of this compound for beta-adrenergic receptors based on preclinical findings.

| Compound | Target Receptor Class | Reported Affinity | Primary Mechanism of Action |

| This compound | Beta-adrenergic | Low | Depletion of peripheral biogenic amines (norepinephrine and serotonin) in heart and vascular tissues. nih.gov |

Investigation of Enzyme Inhibition Profiles (e.g., Tyrosine Hydroxylase)

As part of its preclinical evaluation, this compound was tested for its potential to inhibit key enzymes involved in the synthesis of catecholamines. One such enzyme is tyrosine hydroxylase, which is the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine. nih.gov Studies concluded that this compound did not cause any inhibition of tyrosine hydroxylase. nih.gov This finding further distinguishes its mechanism from other pharmacological agents that might interfere with the catecholamine synthesis pathway.

The table below summarizes the enzyme inhibition profile for this compound as reported in preclinical studies.

| Compound | Enzyme | Inhibition Activity |

| This compound | Tyrosine Hydroxylase | None reported. nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Flavodilol Maleate

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental in preclinical drug development, providing insights into how a compound is processed by the body. These studies help determine appropriate dosing regimens, predict potential toxicity, and assess the likelihood of success in clinical trials.

Bioavailability Assessment in Non-Human Species

The assessment of oral bioavailability is a critical step in evaluating a drug candidate's potential for oral administration. Studies investigating the disposition of Flavodilol (B1217253) in laboratory animals, specifically rats, rabbits, and dogs, included oral administration. Following oral dosing, peak plasma levels of Flavodilol were observed within six hours across all three species studied. While these studies confirm that oral absorption occurs and that plasma levels are achieved, specific percentage values for oral bioavailability in these non-human species were not detailed in the available abstract nih.gov.

Tissue Distribution and Clearance Kinetics

Preclinical studies have characterized the pharmacokinetic parameters of Flavodilol in various animal models, providing essential data on its distribution and elimination.

Table 1: Key Pharmacokinetic Parameters of Flavodilol in Animal Models

| Parameter | Rat | Rabbit | Dog |

| Total Body Clearance (L/hr/kg) | 0.71 | 1.89 | 3.07 |

| Volume of Distribution (L/kg) | 3.04 | 8.10 | 18.13 |

The volume of distribution for Flavodilol was found to be substantial in all tested species (3.04 L/kg in rats, 8.10 L/kg in rabbits, and 18.13 L/kg in dogs), indicating significant extravascular distribution of the compound. Tissue distribution studies in rats revealed that the majority of radioactivity was concentrated in the gastrointestinal tract and organs of elimination at various time points post-administration. Furthermore, less than 1% of the administered dose remained in the body by 48 hours, suggesting efficient clearance from systemic circulation nih.gov.

Metabolite Identification and Metabolic Pathway Elucidation

Identifying drug metabolites and elucidating metabolic pathways are vital for understanding a compound's fate in the body. This process helps in identifying potentially active or toxic metabolites and assessing interspecies differences in metabolism, which is crucial for extrapolating preclinical data to human predictions. However, the available preclinical data for Flavodilol maleate (B1232345) does not provide specific details regarding the identification of its metabolites or the elucidation of its metabolic pathways nih.gov.

In Vitro Metabolic Stability (e.g., Microsomal, Plasma)

In vitro metabolic stability assays, typically utilizing liver microsomes or plasma, are employed to assess the intrinsic clearance of a drug and predict its in vivo metabolic half-life. These studies evaluate how rapidly a compound is metabolized by key enzyme systems. Specific data on the in vitro metabolic stability of Flavodilol maleate in microsomal or plasma preparations from preclinical species is not detailed in the provided search results.

Drug-Metabolizing Enzyme (e.g., CYP) Interaction Studies

Investigating interactions with drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, is essential for predicting potential drug-drug interactions (DDIs). Such studies assess whether a compound inhibits or induces these enzymes, which could alter the metabolism and systemic exposure of co-administered drugs. The available preclinical information for this compound does not include data from drug-metabolizing enzyme interaction studies.

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a significant pharmacokinetic parameter that influences the free concentration of a drug in circulation, thereby affecting its distribution, efficacy, and potential for interactions. The extent to which a drug binds to plasma proteins, such as albumin, is typically determined through in vitro assays. Specific data regarding the plasma protein binding characteristics of this compound were not found in the reviewed preclinical literature.

Compound List:

this compound

Pharmacodynamic Investigations in In Vivo Animal Models

Pharmacodynamic investigations in in vivo animal models are crucial for understanding a drug's biological effects and establishing its mechanism of action before human trials. These studies utilize various animal models to assess efficacy, dose-response relationships, and physiological impacts, providing a foundation for predicting therapeutic outcomes wuxibiology.comoncodesign-services.comscielo.brmdpi.comnih.gov. The selection of appropriate animal models is critical for accurately reflecting human disease states and drug responses scielo.brmdpi.com.

Dose-Response Evaluation of Biogenic Amine Depletion and Associated Physiological Effects

Preclinical studies have evaluated the impact of this compound on biogenic amine levels in animal models, particularly in relation to its antihypertensive properties researchgate.net. Investigations in spontaneously hypertensive rats (SHR) revealed that this compound extensively depleted catecholamines and serotonin (B10506) within cardiac tissue. A clear dose-response relationship was observed, where a depletion of cardiac norepinephrine (B1679862) (NE) of 75% or greater was associated with a marked decline in blood pressure in SHR researchgate.net. In contrast, the effects on whole brain biogenic amine levels were less pronounced, showing only a 15-20% decrease after acute or chronic administration at antihypertensive doses researchgate.net.

Further in vitro experiments suggested that this compound may exert its effects by interfering with biogenic amine storage and release mechanisms. It was observed to promote the spontaneous and potassium-evoked release of dopamine (B1211576) from isolated striatal nerve endings and to block the uptake of norepinephrine by hypothalamic and hippocampal nerve endings researchgate.net. Despite structural similarities to beta-adrenergic antagonists, this compound demonstrated low affinity for beta-receptors and did not inhibit tyrosine hydroxylase, indicating that its antihypertensive activity is likely mediated, at least in part, by the depletion of sympathetic stores of norepinephrine in cardiac and vascular tissues researchgate.net.

Table 1: Correlation between Cardiac Norepinephrine Depletion and Blood Pressure Response in Spontaneously Hypertensive Rats (SHR)

| Cardiac Norepinephrine Depletion | Associated Physiological Effect (Blood Pressure in SHR) |

| ≥ 75% | Marked decline |

Data derived from Kinsolving, C. R. et al. researchgate.net

Development and Application of Animal Models for Pharmacological Efficacy

The efficacy of this compound as an antihypertensive agent was assessed using various animal models. Studies were conducted in normotensive rats and spontaneously hypertensive rats (SHR) researchgate.net. Oral administration of this compound to SHR resulted in a dose-related reduction in arterial blood pressure (ABP). Doses exceeding 35 mg/kg were found to increase the duration of the blood pressure response, though not its magnitude researchgate.net. In normotensive rats, significant reductions in ABP were observed at higher doses (75 or 150 mg/kg), indicating a dose-dependent effect across different physiological states researchgate.net. Furthermore, this compound demonstrated efficacy in lowering ABP in rats with DOCA/salt-induced hypertension, suggesting a broad applicability in hypertensive models researchgate.net. These models are representative of common preclinical approaches used to evaluate cardiovascular drug candidates wuxibiology.comoncodesign-services.com. While not directly related to Flavodilol's specific mechanism, other animal models are developed to predict pharmacological efficacy for various therapeutic areas, such as behavioral models for antipsychotics scielo.br or specific disease models for other drug classes wuxibiology.commdpi.com.

PK/PD Modeling and Simulation in Preclinical Drug Development

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are indispensable tools in preclinical drug development, enabling a quantitative understanding of the relationship between drug exposure and pharmacological effect nih.govallucent.comwalshmedicalmedia.com. These approaches are utilized from the early stages of discovery through to clinical trials to accelerate the assessment of drug efficacy and safety, potentially reducing development costs and the number of failed compounds nih.govwalshmedicalmedia.com.

PK/PD modeling allows for the characterization of drug behavior in vivo, including absorption, distribution, metabolism, and excretion (ADME), and their correlation with observed pharmacological responses allucent.comwuxiapptec.com. By integrating preclinical data, these models can help identify key drug-specific and system-specific parameters that influence efficacy and guide the selection of optimal dosing regimens allucent.comnih.gov. For instance, establishing pharmacokinetic/pharmacodynamic relationships in disease models helps in predicting the potential for success and de-risking subsequent clinical trials wuxibiology.comoncodesign-services.comnih.gov. The application of PK/PD modeling can involve various methodologies, from classical index approaches to more complex semi-mechanistic models, providing a robust nonclinical package to support clinical development mdpi.com. This systematic approach aids in making critical decisions regarding compound selection, study design, and dose projections, thereby optimizing the drug development pathway nih.govwalshmedicalmedia.com.

Compound Names:

this compound

Norepinephrine (NE)

Dopamine

Serotonin

Receptor Pharmacology and Ligand Binding Characterization of Flavodilol Maleate

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are crucial for determining the affinity and density of receptor-ligand interactions. These assays typically involve measuring the binding of a radiolabeled ligand to its target receptor. Key parameters derived from these studies include the dissociation constant (Kd) and the maximum number of binding sites (Bmax) umich.edugraphpad.comturkupetcentre.net.

The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor sites are occupied at equilibrium, reflecting the ligand's affinity for the receptor umich.edugraphpad.comturkupetcentre.net. Receptor density (Bmax) indicates the total number of binding sites available in a given sample umich.edugraphpad.comturkupetcentre.net. While these parameters are fundamental in characterizing ligand-receptor interactions, specific Kd and Bmax values for Flavodilol (B1217253) maleate (B1232345) binding to its primary or secondary targets are not detailed in the provided literature.

Competitive binding experiments are employed to assess the ability of an unlabeled compound (like Flavodilol maleate) to displace a radiolabeled ligand from its receptor. This allows for the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) ebmconsult.comgraphpad.comsciencesnail.com. The Ki value is a measure of the affinity of an inhibitor for its target, reflecting the concentration required to inhibit 50% of the receptor's activity or binding ebmconsult.comsciencesnail.com. The IC50, while related, is a functional measure of potency and can be influenced by experimental conditions and the mechanism of inhibition ebmconsult.comsciencesnail.com. Without specific experimental data, Ki and IC50 values for this compound are not available.

Advanced techniques offer sophisticated methods for characterizing ligand-receptor interactions. These include fluorescence-based assays, such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), and label-free methods like Surface Plasmon Resonance (SPR) numberanalytics.comnih.govbmglabtech.comnih.govnih.gov. Fluorescence polarization measures changes in the rotational movement of a fluorescently labeled ligand upon binding to a larger molecule nih.govbmglabtech.com. SPR detects binding events by measuring changes in the refractive index near a sensor surface when a ligand binds to an immobilized receptor numberanalytics.comnih.gov. Bioluminescence Resonance Energy Transfer (BRET) is another technique that can be used to monitor ligand-receptor interactions in real-time nih.gov. These methods provide valuable kinetic and thermodynamic data, but specific applications to this compound are not detailed in the provided literature.

Advanced Analytical Methodologies for Flavodilol Maleate Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for the quantitative analysis and purity assessment of pharmaceutical compounds. These techniques separate the active pharmaceutical ingredient (API) from any impurities, degradation products, or other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical products. A typical HPLC method for a compound like Flavodilol (B1217253) Maleate (B1232345) would be developed to ensure it is selective, precise, accurate, and robust.

Method development would involve a systematic approach to optimize various parameters to achieve the desired separation. Key considerations include:

Column Selection: A reversed-phase C18 or C8 column is commonly used for the separation of moderately polar compounds.

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol) would be optimized to achieve good resolution and peak shape. The pH of the aqueous phase is a critical parameter for ionizable compounds containing an amine group, as it affects the retention time and peak symmetry.

Detection Wavelength: A UV detector would be used, and the detection wavelength would be selected based on the UV-Vis spectrum of Flavodilol Maleate to ensure maximum sensitivity.

Flow Rate and Column Temperature: These parameters are adjusted to optimize the analysis time and separation efficiency.

Once developed, the method would undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines. This validation process would assess the method's linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for a Flavonoid Compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. UPLC would be particularly beneficial for high-throughput screening of this compound samples or for the analysis of complex samples containing multiple impurities. The principles of method development for UPLC are similar to HPLC, but with adjustments to accommodate the higher pressures and faster flow rates.

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for preliminary screening, identification, and assessment of the purity of this compound. It can also be used to monitor the progress of chemical reactions during its synthesis. A suitable solvent system would be developed to achieve a clear separation of the this compound spot from any impurities on the TLC plate. The spots can be visualized under UV light or by using a suitable staining reagent.

Mass Spectrometry for Metabolite Profiling and Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of drug metabolites. In the context of this compound research, LC-MS would be employed in preclinical studies to investigate its metabolic fate in biological matrices such as plasma, urine, and feces.

The process would involve administering this compound to an animal model, collecting biological samples, and analyzing them by LC-MS. The high-resolution mass spectrometer would provide accurate mass measurements of the parent drug and its metabolites, which is crucial for determining their elemental composition. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information that aids in their identification. Common metabolic pathways for flavonoid structures and compounds with amine side chains include hydroxylation, glucuronidation, sulfation, and N-dealkylation.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of new chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum would help to identify the different types of protons and their connectivity. The ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish the complete structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH), ether (C-O-C), and carbonyl (C=O) groups, as well as aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound, being a flavone (B191248) derivative, would exhibit characteristic absorption bands in the UV region, which are useful for its quantification in various samples.

Table 2: Expected Spectroscopic Data for a Flavone Structure

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, protons of the heterocyclic ring, and protons of the side chain. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and carbons of the side chain. |

| IR (cm⁻¹) | Broad band for -OH stretch, N-H stretch, C=O stretch, C-O stretch, and aromatic C-H and C=C stretches. |

| UV-Vis (nm) | Two major absorption bands characteristic of the flavone nucleus. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Flavodilol maleate in laboratory settings?

- Methodological Answer : Laboratory synthesis should adopt validated esterification or microbial pathways. For chemical synthesis, use maleic anhydride derivatives and monitor reaction parameters (e.g., temperature, stoichiometry) via HPLC or GC-MS to track intermediates . For sustainable approaches, consider genetically modified E. coli strains engineered with maleate synthase pathways, ensuring isotopic labeling (e.g., deuterium) to verify stereochemical integrity . Pre-purification steps (neutralization, distillation) are critical to achieve ≥98% purity .

Q. Which analytical techniques ensure structural and purity validation of this compound?

- Methodological Answer : Combine spectroscopic (¹H NMR, IR) and chromatographic methods (HPLC with UV detection at 210–260 nm). For quantitative analysis, use USP-grade reference standards and calculate purity via peak-area ratios (e.g., ), where and are sample and standard peak areas . Elemental analysis (EA) further confirms stoichiometric ratios of carbon, hydrogen, and oxygen .

Q. How should preclinical studies evaluate this compound’s β-adrenoceptor blocking activity?

- Methodological Answer : Design in vivo models (e.g., rodents) with controlled variables (heart rate, blood pressure) and compare against non-cardioselective β-blockers like (S)-Timolol maleate. Use telemetry for continuous cardiovascular monitoring and validate results with ex vivo receptor-binding assays . Ensure blinding and randomization to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolism gaps. Use LC-MS/MS to measure plasma concentrations and correlate with receptor occupancy rates. Cross-validate with tissue-specific microdialysis in target organs (e.g., heart, kidneys) . Address confounding factors (e.g., protein binding, enzymatic degradation) using in silico simulations (Aspen Plus) .

Q. What strategies optimize the stereochemical configuration of this compound during synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution to enhance enantiomeric excess. Validate stereospecificity via deuterium-exchange experiments in D₂O, as maleate hydratase reactions selectively produce monodeuterated isomers . Compare optical rotation data with racemic controls and use X-ray crystallography for absolute configuration confirmation .

Q. How do drug-drug interactions (DDIs) impact this compound’s pharmacokinetics in combinatorial therapies?

- Methodological Answer : Use hepatic microsome assays to identify CYP450 isoforms involved in metabolism. For clinical relevance, co-administer Flavodilol with common cardiovascular agents (e.g., statins, ACE inhibitors) in crossover trials. Apply ANOVA to detect synergistic/antagonistic effects on AUC and . For mechanistic insights, use RNA-seq to profile drug-transporter expression changes .

Data Analysis & Reporting Guidelines

- Contradictory Results : Replicate experiments under identical conditions and perform meta-analysis to identify outliers. Use Bland-Altman plots for method comparison .

- Ethical Reporting : Disclose limitations (e.g., sample size, model translatability) and align conclusions with evidence strength, avoiding overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.